5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2,3,6-trifluoropyridine with carbon dioxide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2,3,6-trifluoropyridine
- 6-(trifluoromethyl)pyridine-3-carboxylic acid
- 5-methoxy-3-pyridinecarboxylic acid
Uniqueness
5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of these groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
1806497-13-1 |
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Molecular Formula |
C8H6F3NO3 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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